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molecular formula C12H16BrNO3 B8590827 Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate

Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate

Cat. No. B8590827
M. Wt: 302.16 g/mol
InChI Key: ZNMHLVJHDPKIRH-UHFFFAOYSA-N
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Patent
US08273769B2

Procedure details

Following the general method as outlined in Intermediate 2, starting from tert-butyl[(2-bromo-6-methylpyridin-3-yl)oxy]acetate (Intermediate 84), the title compound was obtained as a brown oil after purification by flash column chromatography (silica), eluting with petroleum ether and ethyl acetate (98:2).
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:22])[CH2:7][O:8][C:9]1[CH:14]=[CH:13][C:12](Cl)=[CH:11][C:10]=1[C:16]#[C:17][Si:18]([CH3:21])([CH3:20])[CH3:19])([CH3:4])([CH3:3])[CH3:2].C(OC(=O)COC1C(Br)=[N:33]C(C)=CC=1)(C)(C)C>>[CH3:19][Si:18]([C:17]#[C:16][C:10]1[C:9]([O:8][CH2:7][C:6]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])=[O:22])=[CH:14][CH:13]=[C:12]([CH3:11])[N:33]=1)([CH3:21])[CH3:20]

Inputs

Step One
Name
Intermediate 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC1=C(C=C(C=C1)Cl)C#C[Si](C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC=1C(=NC(=CC1)C)Br)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(COC=1C(=NC(=CC1)C)Br)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)C#CC1=NC(=CC=C1OCC(=O)OC(C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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